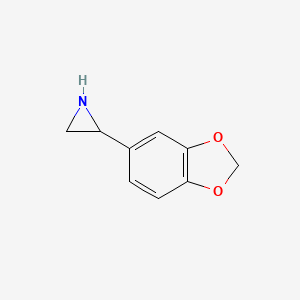









|
REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10](=[N:12]O)[CH3:11])=[CH:9][C:4]=2[O:3][CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(NC(C)C)(C)C>O1CCCC1>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]3[CH2:11][NH:12]3)=[CH:9][C:4]=2[O:3][CH2:2]1 |f:1.2.3.4.5.6|
|


|
Name
|
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
O1COC2=C1C=CC(=C2)C(C)=NO
|
|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
8.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The emptied reaction vessel
|
|
Type
|
WASH
|
|
Details
|
was rinsed with tetrahydrofuran (22 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction vessel was equipped with a reflux condenser under nitrogen atmosphere
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 25° C.
|
|
Type
|
ADDITION
|
|
Details
|
diluted with ice water (400 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with dichloromethane (5×200 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried (sodium sulfate), gravity
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (5% triethylamine in ethyl acetate)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1COC2=C1C=CC(=C2)C2NC2
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.17 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |